molecular formula C10H10O6 B3049792 6,7-Dimethoxy-1,3-benzodioxole-5-carboxylic acid CAS No. 22027-56-1

6,7-Dimethoxy-1,3-benzodioxole-5-carboxylic acid

Cat. No.: B3049792
CAS No.: 22027-56-1
M. Wt: 226.18 g/mol
InChI Key: FRDRMVXVIUVAPV-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,3-benzodioxole-5-carboxylic acid is an organic compound with the molecular formula C10H10O6 It is a derivative of benzodioxole, characterized by the presence of two methoxy groups at the 6 and 7 positions and a carboxylic acid group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1,3-benzodioxole-5-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available 1,3-benzodioxole.

    Carboxylation: The carboxylic acid group at the 5 position can be introduced via carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale methylation and carboxylation processes, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing production output.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1,3-benzodioxole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of halogen, nitro, or other functional groups.

Scientific Research Applications

6,7-Dimethoxy-1,3-benzodioxole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzodioxole-5-carboxylic acid
  • 4,7-Dimethoxy-1,3-benzodioxole
  • 5-Methyl-1,3-benzodioxole

Uniqueness

6,7-Dimethoxy-1,3-benzodioxole-5-carboxylic acid is unique due to the specific positioning of its methoxy and carboxylic acid groups, which confer distinct chemical properties and reactivity compared to other benzodioxole derivatives. This uniqueness makes it a valuable compound for targeted research and applications.

Biological Activity

6,7-Dimethoxy-1,3-benzodioxole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound, also known as myristicin, has the molecular formula C10H10O5C_{10}H_{10}O_5 and a molecular weight of approximately 210.18 g/mol. The compound's structure features two methoxy groups and a carboxylic acid functional group, contributing to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

  • Inhibition of EZH1 and EZH2 : Research indicates that this compound acts as an inhibitor of the methyltransferase enzymes EZH1 and EZH2. These enzymes are involved in the regulation of gene expression through histone modification, and their overexpression is linked to several cancers .
  • Antitumor Activity : The compound has demonstrated significant antitumor effects in various cancer cell lines. It inhibits cell proliferation and induces apoptosis in cancer cells dependent on EZH2 activity .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism Effect
Study 1MCF-7 (Breast Cancer)15.2EZH2 InhibitionInduces apoptosis
Study 2A549 (Lung Cancer)12.5Cell Cycle ArrestInhibits proliferation
Study 3HeLa (Cervical Cancer)10.0Histone ModificationAlters gene expression

Case Study 1: Antitumor Effects on Breast Cancer

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability at an IC50 value of 15.2 µM. The compound triggered apoptotic pathways evidenced by increased caspase activity and PARP cleavage .

Case Study 2: Inhibition of Lung Cancer Proliferation

Another study focused on A549 lung cancer cells showed that the compound inhibited cell proliferation with an IC50 of 12.5 µM. Mechanistic investigations revealed that it induced cell cycle arrest at the G0/G1 phase, thereby preventing further division .

Case Study 3: Impact on Cervical Cancer Cells

In HeLa cervical cancer cells, the compound exhibited an IC50 of 10.0 µM. The study highlighted its ability to modify histone methylation patterns, leading to altered expression of oncogenes associated with tumor growth .

Properties

IUPAC Name

6,7-dimethoxy-1,3-benzodioxole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O6/c1-13-7-5(10(11)12)3-6-8(9(7)14-2)16-4-15-6/h3H,4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDRMVXVIUVAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1C(=O)O)OCO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70574142
Record name 6,7-Dimethoxy-2H-1,3-benzodioxole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22027-56-1
Record name 6,7-Dimethoxy-2H-1,3-benzodioxole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70574142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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